Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a complex organic compound that features a pyridazine ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methyl 2-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 2-methoxybenzoate
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is unique due to its combined pyridazine and benzoate ester structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Properties
IUPAC Name |
methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLUHNEUVOWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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